Dimethyl-3-chloro-2-oxopropylphosphonate

Description

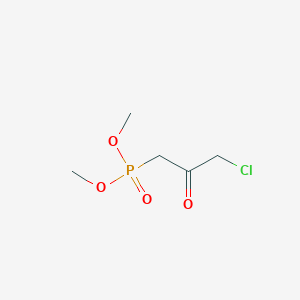

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-dimethoxyphosphorylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPZQMGPRYJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 3 Chloro 2 Oxopropylphosphonate

Established Approaches for the Construction of β-Ketophosphonate Esters

The formation of the β-ketophosphonate core is a critical first step in the synthesis of Dimethyl-3-chloro-2-oxopropylphosphonate. This structure is characterized by a phosphonate (B1237965) group attached to a carbon atom that is alpha to a ketone. Various established methods are employed to create this structural motif.

Phosphorylation Reactions for α-Carbonyl-Phosphonate Linkage

Phosphorylation reactions are a direct route to forming the essential carbon-phosphorus bond. One of the most traditional methods for preparing β-ketophosphonates is the Arbuzov reaction. nih.gov This reaction typically involves the reaction of an α-halo ketone with a trialkyl phosphite.

Another significant approach is the Pudovik or Abramov reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound to form an α-hydroxyphosphonate. wikipedia.orgbohrium.commdpi.com Subsequent oxidation of this α-hydroxyphosphonate intermediate yields the target β-ketophosphonate. mdpi.comnih.gov

More contemporary methods include copper-mediated phosphorylation. For instance, an aerobic copper(II)-mediated reaction of enol acetates with H-phosphonates has been developed to produce β-ketophosphonates under mild conditions. nih.gov

Condensation and Coupling Reactions in Ketophosphonate Formation

Condensation reactions represent the most common and versatile strategy for synthesizing β-ketophosphonates. acs.orgacs.org The primary method involves the condensation of a dialkyl methylphosphonate (B1257008) with an ester. acs.orgacs.org This reaction requires a strong base to deprotonate the phosphonate, creating a nucleophilic anion that subsequently attacks the ester. Commonly used bases include n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LiHMDS). acs.orgacs.org The reaction is typically conducted at cryogenic temperatures (-78 °C) to minimize side reactions. acs.org

A key challenge in this method is the potential for side reactions associated with the phosphonate anion, which can limit its utility for large-scale preparations. acs.org However, procedural advancements have been made to overcome these limitations. A mild, high-yielding, and non-cryogenic procedure has been developed where the phosphonate anion is generated in the presence of the ester at 0 °C. acs.orgacs.orgorganic-chemistry.org This approach leads to the instantaneous formation of the β-ketophosphonate, effectively eliminating side reactions and allowing for high yields and purity. acs.orgorganic-chemistry.org

The table below summarizes the outcomes of this improved condensation method with various esters, demonstrating its broad applicability.

| Entry | Ester | Phosphonate | Product | Yield (%) |

| 1 | Methyl Phenylacetate | Dimethyl methylphosphonate | (2-Oxo-3-phenyl-propyl)-phosphonic acid dimethyl ester | 90 |

| 2 | Methyl 4-methoxybenzoate | Dimethyl methylphosphonate | [2-(4-Methoxy-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester | 96 |

| 3 | Methyl 2-furoate | Dimethyl methylphosphonate | [2-(Furan-2-yl)-2-oxo-ethyl]-phosphonic acid dimethyl ester | 92 |

| 4 | Ethyl trifluoroacetate | Dimethyl methylphosphonate | (3,3,3-Trifluoro-2-oxo-propyl)-phosphonic acid dimethyl ester | 85 |

| 5 | Methyl pivalate | Dimethyl methylphosphonate | (3,3-Dimethyl-2-oxo-butyl)-phosphonic acid dimethyl ester | 95 |

This table presents data adapted from a general procedure for β-ketophosphonate synthesis, illustrating the method's effectiveness across a range of substrates. acs.orgorganic-chemistry.org

Strategies for the Selective Introduction of the Halogen Moiety at the γ-Position

Once the β-ketophosphonate precursor, Dimethyl-2-oxopropylphosphonate, is synthesized, the next critical step is the selective introduction of a chlorine atom at the γ-position (the C3 carbon). This transformation is essentially the α-halogenation of a ketone. wikipedia.orglibretexts.org

Direct Halogenation Techniques

Direct halogenation of ketones can be performed under either acidic or basic conditions. wikipedia.orglibretexts.org In the context of Dimethyl-2-oxopropylphosphonate, this involves the reaction with a chlorinating agent to replace one of the terminal methyl protons.

Acid-Catalyzed Halogenation : Under acidic conditions, the ketone first tautomerizes to its enol form. masterorganicchemistry.com This enol then acts as a nucleophile, attacking an electrophilic halogen source like molecular chlorine (Cl₂). pressbooks.pub A key advantage of acid-catalyzed halogenation is that the reaction tends to stop after a single halogenation. wikipedia.orglibretexts.org The introduction of an electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making the protonation step required for enol formation less favorable for the halogenated product. wikipedia.org

Base-Promoted Halogenation : In the presence of a base, the ketone forms an enolate ion, which is a potent nucleophile. jove.com The enolate then reacts with the halogen. jove.com However, base-promoted halogenation often leads to multiple halogenations. libretexts.orgjove.com The electron-withdrawing effect of the first halogen atom makes the remaining α-protons on the same carbon even more acidic, leading to rapid subsequent halogenations. wikipedia.orglibretexts.org To achieve selective monochlorination, acidic conditions are generally preferred. libretexts.org

Common halogenating agents for these direct methods include molecular halogens (e.g., Cl₂, Br₂) and N-halosuccinimides (e.g., N-chlorosuccinimide, NCS). nih.govorganic-chemistry.org

Indirect Routes via Precursor Derivatization and Functional Group Transformation

Indirect methods provide alternative pathways to introduce the halogen, often offering better control and selectivity. One such strategy involves the reductive halogenation of an α,β-unsaturated ketone precursor. organic-chemistry.org This would entail synthesizing a γ,δ-unsaturated β-ketophosphonate and then using a reagent system, such as trichlorosilane with an N-halosuccinimide, to achieve a selective 1,4-reduction and subsequent halogenation at the α-position (the γ-position relative to the phosphonate). organic-chemistry.org

Another potential indirect route involves the synthesis of γ-halo-substituted ketones through the oxidative ring-opening of cyclobutanol precursors. nih.gov In this approach, a suitably substituted cyclobutanol could be oxidized in the presence of a halide source to generate the desired γ-haloketone structure. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically adjusting parameters such as catalyst, solvent, temperature, and reaction time for both the β-ketophosphonate formation and the subsequent halogenation step.

For the condensation reaction to form the β-ketophosphonate backbone, a significant optimization has been the shift from cryogenic (-78 °C) to non-cryogenic (0 °C) conditions. acs.orgacs.org This change, coupled with the strategy of adding the base to a mixture of the phosphonate and ester, minimizes side reactions and simplifies the procedure for large-scale applications. acs.orgacs.org The choice of base is also critical, with LDA often providing excellent results. acs.orgorganic-chemistry.org

The table below illustrates the optimization of conditions for a copper-catalyzed phosphorylation reaction, a modern alternative for β-ketophosphonate synthesis.

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuSO₄·5H₂O (10) | CH₃CN | 70 | 70 |

| 2 | None | CH₃CN | 70 | <5 |

| 3 | Cu(OAc)₂ (10) | CH₃CN | 70 | 32 |

| 4 | CuCl₂ (10) | CH₃CN | 70 | 15 |

| 5 | CuSO₄·5H₂O (10) | Dioxane | 70 | 45 |

| 6 | CuSO₄·5H₂O (10) | Toluene | 70 | 25 |

| 7 | CuSO₄·5H₂O (10) | CH₃CN | 50 | 48 |

| 8 | CuSO₄·5H₂O (5) | CH₃CN | 70 | 55 |

This table shows the effect of varying the catalyst, solvent, and temperature on the yield of a β-ketophosphonate synthesis, highlighting the importance of condition optimization. nih.gov

For the halogenation step, optimization focuses on achieving high regioselectivity for monochlorination. This often involves screening different chlorinating agents (e.g., SO₂Cl₂, NCS, Cl₂) and acid catalysts (e.g., HCl, H₂SO₄, acetic acid). nih.gov The reaction temperature and time must be carefully controlled to prevent over-reaction or the formation of byproducts. Solvent choice can also influence the reaction's outcome; for example, acetic acid is a common solvent for acid-catalyzed bromination. masterorganicchemistry.comnih.gov

Considerations for Research-Scale and Pilot-Scale Synthesis

The transition from a research-scale synthesis of this compound to a pilot-scale production involves addressing several critical factors to ensure safety, efficiency, and scalability.

Research-Scale Synthesis:

At the research scale (typically milligrams to a few grams), the primary focus is on demonstrating the feasibility of the synthetic route and optimizing reaction conditions.

Reagent Selection and Stoichiometry: A variety of chlorinating agents can be screened to determine the optimal balance between reactivity, selectivity, and ease of handling. Precise control over stoichiometry is crucial to minimize the formation of di-chlorinated byproducts.

Thermal Management: The chlorination of ketones is often an exothermic reaction. nih.gov At a small scale, heat dissipation is generally efficient, and temperature control can be easily managed using standard laboratory equipment like ice baths.

Workup and Purification: Standard laboratory techniques such as liquid-liquid extraction, drying, and column chromatography are typically employed for purification. The generation of waste is a consideration, but often secondary to achieving a high-purity product for characterization.

Safety: While all chemical reactions require a thorough risk assessment, the hazards at a small scale are more contained. Personal protective equipment (PPE) and a fume hood are essential.

Interactive Data Table: Comparison of Chlorinating Agents for a Model α-Chlorination Reaction

| Chlorinating Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |

| Sulfuryl Chloride | Dichloromethane | 0 - 25 | 1 - 4 | 80 - 95 | Highly reactive, generates HCl and SO₂ as byproducts. Requires careful handling and scrubbing of off-gases. |

| N-Chlorosuccinimide | Acetonitrile (B52724) | 25 - 82 | 2 - 12 | 75 - 90 | Milder reagent, easier to handle. Succinimide byproduct is generally easier to remove. May require a catalyst. |

| Chlorine Gas | Carbon Tetrachloride | 0 - 10 | 1 - 3 | 70 - 85 | Difficult to handle and measure accurately on a small scale. Highly toxic. |

Pilot-Scale Synthesis:

Moving to a pilot scale (kilograms to hundreds of kilograms) introduces significant challenges that must be addressed through careful process development and engineering.

Heat Transfer and Thermal Safety: The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation a major concern. thechemicalengineer.com The exothermic nature of the chlorination reaction requires a robust cooling system and potentially a semi-batch process where the chlorinating agent is added gradually to control the rate of heat generation. orgsyn.org A failure in the cooling system could lead to a thermal runaway reaction.

Mass Transfer and Mixing: Ensuring efficient mixing in a large reactor is critical for maintaining a homogeneous reaction mixture and preventing localized "hot spots" where the reaction rate could accelerate uncontrollably. The choice of impeller and agitation speed are important design parameters.

Process Control and Automation: At the pilot scale, manual control is often replaced with automated systems for monitoring and controlling key parameters such as temperature, pressure, and reagent addition rates. This improves safety and reproducibility.

Downstream Processing: Purification methods used at the research scale, such as chromatography, are often not practical at the pilot scale. Distillation, crystallization, and filtration are more common. The efficiency and environmental impact of the workup and purification steps become more significant.

Interactive Data Table: Scale-Up Considerations for the Chlorination of Dimethyl (2-oxopropyl)phosphonate

| Parameter | Research-Scale (10 g) | Pilot-Scale (100 kg) | Key Challenges and Mitigation Strategies |

| Reactor | 100 mL Glass Flask | 1000 L Glass-Lined Steel Reactor | Material compatibility and heat transfer. Glass-lined steel provides corrosion resistance. |

| Heat Management | Ice Bath | Jacketed Reactor with Cooling Fluid | Efficient heat removal is critical to prevent thermal runaway. Controlled addition of reagents. amarequip.com |

| Mixing | Magnetic Stirrer | Mechanical Agitator (e.g., turbine) | Ensure homogeneity and prevent localized overheating. |

| Reagent Addition | Manual (Pipette/Dropping Funnel) | Metering Pump | Precise control over addition rate to manage exotherm. orgsyn.org |

| Off-Gas Handling | Fume Hood | Packed Bed Scrubber | Neutralization of corrosive HCl and SO₂ gases. |

| Workup | Separatory Funnel Extraction | Liquid-Liquid Extraction in Reactor | Handling large volumes of solvents and aqueous waste. |

| Purification | Column Chromatography | Vacuum Distillation | Scalable and cost-effective purification method. |

Chemical Reactivity and Mechanistic Investigations of Dimethyl 3 Chloro 2 Oxopropylphosphonate

Reactivity Profiles of the Chloromethyl Ketone Moiety

The chloromethyl ketone portion of the molecule contains two primary sites for chemical reactions: the electrophilic γ-carbon atom bonded to the chlorine and the carbonyl group.

The carbon atom attached to the chlorine (the γ-carbon) is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This enhanced electrophilicity facilitates nucleophilic substitution reactions, which are critical for introducing a variety of functional groups into the molecule.

These reactions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. jove.comjove.com The SN1 pathway is generally disfavored for α-halocarbonyl compounds because it would involve the formation of a less stable α-carbonyl carbocation. jove.comjove.com The reactivity of the carbon-halogen bond is significantly increased compared to corresponding alkyl halides, an effect attributed to the inductive influence of the carbonyl group which polarizes the C-Cl bond. nih.gov

The choice of nucleophile is crucial, as its basicity can influence the reaction pathway. Less basic nucleophiles are typically used for SN2 reactions on α-haloketones. jove.comjove.com The use of strongly basic nucleophiles can lead to competing side reactions, such as the formation of α-haloenolate ions. jove.comjove.com

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse array of products.

Table 1: Examples of Nucleophilic Substitution at the γ-Carbon

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Aniline, Pyridine | γ-Amino-β-ketophosphonates |

| Thiolates | Sodium thiophenoxide | γ-Thioether-β-ketophosphonates |

| Azides | Sodium azide | γ-Azido-β-ketophosphonates |

This table is illustrative of typical reactions involving α-chloroketones.

The carbonyl group in Dimethyl-3-chloro-2-oxopropylphosphonate is an electrophilic center that can undergo various addition and reduction reactions.

Reduction Reactions: The ketone can be reduced to a secondary alcohol, yielding Dimethyl-3-chloro-2-hydroxypropylphosphonate. This transformation is commonly achieved using hydride-based reducing agents. For instance, the reduction of β-ketophosphonates with reagents like sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group. beilstein-journals.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid reaction with the phosphonate (B1237965) ester. tandfonline.com

Addition Reactions: The carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide. These reactions lead to the formation of tertiary alcohols or cyanohydrins, respectively. Such additions expand the molecular complexity by forming new carbon-carbon bonds at the C2 position.

Transformations of the Phosphonate Ester Group

The dimethyl phosphonate moiety offers additional avenues for chemical modification, including reactions at the phosphorus center and the adjacent α-methylene group.

The phosphonate ester can undergo hydrolysis to form the corresponding phosphonic acid or monoester. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis typically involves nucleophilic attack of a hydroxide ion at the phosphorus center. Selective hydrolysis to the monoester is also possible under controlled conditions. nih.gov

Transesterification, the exchange of the methoxy (B1213986) groups for other alkoxy groups, can be accomplished by reacting the phosphonate with an excess of a different alcohol under acidic or basic conditions. A common method for synthesizing mixed phosphonate esters involves converting the phosphonate into a more reactive phosphonochloridate, which then readily reacts with an alcohol. nih.govmdpi.com

Table 2: Hydrolysis and Transesterification Products

| Reaction | Conditions | Product |

|---|---|---|

| Full Hydrolysis | H₃O⁺ or OH⁻ (excess), heat | 3-Chloro-2-oxopropylphosphonic acid |

| Partial Hydrolysis | Controlled base (e.g., 1 eq. NaOH) | Methyl 3-chloro-2-oxopropylphosphonate |

The methylene (B1212753) group situated between the phosphonate and carbonyl groups (the α-methylene group) is particularly acidic. The electron-withdrawing nature of both adjacent functional groups stabilizes the resulting carbanion (enolate) through resonance. acs.org

Enolization: In the presence of a base, a proton can be readily abstracted from the α-methylene group to form a phosphonate-stabilized enolate. This enolate is a key reactive intermediate.

Alkylation: The generated enolate is a soft nucleophile and can react with various electrophiles, most notably alkyl halides, in C-alkylation reactions. acs.org This allows for the introduction of alkyl substituents at the α-position, providing a powerful method for carbon-carbon bond formation. The reaction is typically carried out using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures to generate the enolate, followed by the addition of an alkylating agent. acs.orgorganic-chemistry.org

Exploration of Intermolecular and Intramolecular Reaction Pathways

The presence of multiple reactive sites on this compound allows for complex intermolecular and intramolecular reaction pathways.

Intermolecular Reactions: The compound can participate in multicomponent reactions, where several starting materials combine in a single operation to form a complex product. beilstein-journals.org For example, the enolate formed at the α-position can act as a nucleophile in Michael additions or aldol condensations. nih.gov Sequential reactions are also common, where an initial nucleophilic substitution at the γ-carbon is followed by a reaction at the carbonyl or α-methylene position.

Intramolecular Reactions: Under certain conditions, intramolecular reactions can occur. For instance, treatment of α-haloketones with a base can lead to the Favorskii rearrangement if the α'-position has a proton. In the case of this compound, abstraction of an α-methylene proton could potentially lead to an enolate that cyclizes via intramolecular displacement of the chloride, forming a cyclopropanone intermediate, although this pathway may compete with other reactions. Another possibility is the formation of an epoxide through intramolecular attack of an intermediate oxygen nucleophile on the γ-carbon, a known reaction pathway for α-haloketones treated with bases like sodium methoxide. nih.govup.ac.za The specific pathway followed often depends on the reaction conditions, including the base used, the solvent, and the temperature.

Mechanistic Studies of Key Transformations

The chemical behavior of this compound is predominantly characterized by its reactions with nucleophiles, particularly organophosphorus reagents. The presence of a carbonyl group, an α-chloro substituent, and a phosphonate moiety provides multiple reaction sites, leading to complex and competing reaction pathways. Mechanistic studies have focused on understanding the factors that govern the selectivity and reactivity of these transformations, primarily the competition between the Perkow and Michaelis-Arbuzov reactions.

Elucidation of Reaction Intermediates and Transition States

The reaction of α-haloketones, such as this compound, with trialkyl phosphites is a classic example of a reaction with dual reactivity. The two main competing pathways are the Perkow reaction, which yields a vinyl phosphate (B84403), and the Michaelis-Arbuzov reaction, which produces a β-keto phosphonate. The elucidation of the intermediates and transition states in these pathways is crucial for understanding and controlling the reaction outcome.

Initial investigations into the mechanism proposed a direct nucleophilic attack of the phosphite on either the carbonyl carbon or the α-carbon. Subsequent, more detailed studies have provided evidence for a common initial step: the nucleophilic addition of the phosphite to the carbonyl carbon to form a zwitterionic intermediate (also referred to as a betaine). This intermediate is a key branching point from which both the Perkow and Arbuzov products can arise. wikipedia.orgrsc.org

The Perkow Reaction Pathway: In this pathway, the zwitterionic intermediate undergoes a rearrangement. This rearrangement is believed to proceed through a cyclic or quasi-cyclic transition state, leading to the formation of a vinyloxyphosphonium species with the elimination of the chloride ion. rsc.org The final step involves the dealkylation of this phosphonium (B103445) salt by the displaced chloride ion to yield the enol phosphate product. The transition state for the rearrangement is thought to be stabilized by the developing overlap between the oxygen p-orbital and the C-P σ* orbital.

The Michaelis-Arbuzov Reaction Pathway: For the Michaelis-Arbuzov product to form from the common zwitterionic intermediate, a different rearrangement must occur. This involves the migration of the phosphonium group from the oxygen to the α-carbon. However, a more widely accepted mechanism for the Arbuzov reaction in α-haloketones involves a direct SN2 attack of the phosphite on the α-carbon bearing the halogen. wikipedia.org This attack proceeds through a pentacoordinate transition state, leading to a phosphonium salt intermediate which is then dealkylated by the halide ion to give the β-keto phosphonate.

The competition between these two pathways is influenced by several factors, including the structure of the α-haloketone, the nature of the phosphite, the solvent, and the reaction temperature. For this compound, the presence of the electron-withdrawing phosphonate group is expected to influence the electrophilicity of both the carbonyl carbon and the α-carbon, thereby affecting the relative rates of the initial attack and subsequent rearrangements.

Computational studies on analogous systems have been employed to model the energies of the intermediates and transition states. These studies support the existence of the zwitterionic intermediate and have helped to map the potential energy surfaces for both the Perkow and Arbuzov pathways. The relative heights of the energy barriers for the rearrangement and SN2 attack steps are critical in determining the product ratio.

Table 1: Postulated Intermediates and Transition States in the Reaction of this compound with a Trialkyl Phosphite

| Species | Description | Governing Pathway |

| Zwitterionic Intermediate | Formed by the nucleophilic attack of the phosphite on the carbonyl carbon. | Common to both Perkow and Arbuzov (via rearrangement) pathways. |

| Perkow Rearrangement Transition State | A cyclic or quasi-cyclic state involving the migration of the phosphonium group from oxygen to form a C=C bond. | Perkow Reaction |

| Vinyloxyphosphonium Salt | An intermediate formed after the rearrangement and elimination of the halide. | Perkow Reaction |

| SN2 Transition State | A pentacoordinate phosphorus species formed during the direct attack on the α-carbon. | Michaelis-Arbuzov Reaction |

| Phosphonium Salt Intermediate | Formed after the displacement of the halide in the Arbuzov pathway. | Michaelis-Arbuzov Reaction |

Kinetic and Thermodynamic Parameters Governing Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies on the reactions of α-haloketones with trialkyl phosphites have provided valuable insights into the rate-determining steps and the factors that influence reaction rates.

Kinetic Control vs. Thermodynamic Control: The product distribution between the Perkow and Arbuzov products is often under kinetic control. This means that the ratio of products is determined by the relative rates of the competing pathways originating from the initial reactants or a common intermediate. The pathway with the lower activation energy will be favored. In many cases, the Perkow reaction is faster and is therefore the kinetically favored product. The Michaelis-Arbuzov product, being a carbon-phosphorus bond, is often thermodynamically more stable, but its formation may have a higher activation barrier.

Influence of Substituents: The electronic nature of substituents on the α-haloketone can significantly affect the reaction rates and the product ratio. Electron-withdrawing groups, such as the phosphonate group in this compound, are expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial attack and favoring the Perkow pathway.

Solvent Effects: The polarity of the solvent can influence the rates of both the Perkow and Arbuzov reactions. More polar solvents can stabilize charged intermediates and transition states, potentially altering the activation energies of the competing pathways. For instance, in alcoholic solvents, the formation of vinyl phosphate, α-hydroxyphosphonate, and the dehalogenated ketone can be observed, with the product distribution being dependent on the solvent and the specific reactants. rsc.org

Activation Parameters: The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further mechanistic details. For the reaction of trialkyl phosphites with α-haloacetophenones, negative entropies of activation are typically observed, which is consistent with a bimolecular rate-determining step where two molecules come together to form a more ordered transition state.

Table 2: Representative Kinetic and Thermodynamic Data for the Reaction of α-Haloketones with Trialkyl Phosphites (Analogous Systems)

| α-Haloketone | Phosphite | Solvent | k (L mol-1 s-1) at T (K) | ΔH‡ (kJ mol-1) | ΔS‡ (J mol-1 K-1) |

| α-Chloroacetophenone | Triethyl phosphite | Benzene | 1.2 x 10-4 at 313 | 65 | -130 |

| α-Bromoacetophenone | Trimethyl phosphite | Methanol | 3.5 x 10-3 at 298 | 55 | -115 |

| α-Bromoacetophenone | Triethyl phosphite | Acetonitrile (B52724) | 8.1 x 10-4 at 333 | 70 | -100 |

Note: The data in this table are representative values for analogous systems and are intended to illustrate the magnitude and trends of the kinetic and thermodynamic parameters. Specific values for this compound are not available in the literature.

The study of these parameters for this compound would be essential for optimizing reaction conditions to selectively favor the formation of either the kinetically controlled Perkow product or the thermodynamically favored Arbuzov product, thus enhancing its utility in organic synthesis.

Applications of Dimethyl 3 Chloro 2 Oxopropylphosphonate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The combination of a carbonyl group, an electrophilic chlorinated carbon, and a phosphonate (B1237965) ester within a compact structure makes Dimethyl-3-chloro-2-oxopropylphosphonate a potent and adaptable synthetic intermediate. fluorochem.co.uk Its utility stems from the multiple reactive sites that can be selectively addressed to build intricate molecular frameworks.

The primary utility of β-ketophosphonates in carbon-carbon bond formation lies in the reactivity of the methylene (B1212753) group positioned between the carbonyl and phosphonate functions. This position is readily deprotonated by a base to form a stabilized carbanion, which is a key intermediate in several coupling reactions.

A principal application of such carbanions is the Horner-Wadsworth-Emmons (HWE) reaction , a crucial variant of the Wittig reaction. organic-chemistry.org This process involves the reaction of the phosphonate carbanion with an aldehyde or ketone to produce an alkene, with the concomitant formation of a water-soluble phosphate (B84403) byproduct that simplifies purification. organic-chemistry.orgmasterorganicchemistry.com The reaction is highly valued for its reliability in forming carbon-carbon double bonds. wikipedia.orglibretexts.org

Furthermore, the core structure of β-ketophosphonates serves as a precursor to other powerful reagents for C-C bond formation. For instance, the related compound Dimethyl (2-oxopropyl)phosphonate can be converted into Dimethyl (1-diazo-2-oxopropyl)phosphonate, known as the Ohira-Bestmann reagent. researchgate.netorgsyn.org This reagent is widely used for the one-carbon homologation of aldehydes into terminal alkynes, a transformation that proceeds via a vinylidene carbene intermediate. researchgate.netenamine.net

Any synthetic route employing this compound inherently installs a dimethyl phosphonate group into the target molecule. This functionality is significant in its own right and serves as a gateway to other phosphorus-containing groups. The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. Phosphonic acids are important structural motifs in medicinal chemistry due to their ability to act as stable mimics of phosphate groups, carboxylates, or other tetrahedral intermediates in biological systems.

The organophosphorus nature of the compound also opens possibilities for its use in agrochemicals and as a flame retardant, fields where such functionalities are widely explored. innospk.com

Precursor for the Synthesis of Specific Chemical Analogues and Scaffolds

The utility of this structural class of compounds is clearly demonstrated by the role of a closely related analogue, Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)phosphonate , as a key intermediate in the industrial synthesis of Cloprostenol. innospk.comnih.gov Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α, used in veterinary medicine to control the reproductive cycle in livestock. innospk.com The synthesis leverages the keto and phosphonate functionalities of the precursor to construct the complex and bioactive final molecule, highlighting the importance of this phosphonate scaffold in accessing high-value pharmaceutical compounds. innospk.com

Derivatives of this compound are also employed in the creation of various heterocyclic scaffolds. For example, the related Ohira-Bestmann reagent participates in 1,3-dipolar cycloaddition reactions to form phosphoryl-substituted nitrogen heterocycles such as pyrazoles, triazoles, and oxazoles. enamine.netsigmaaldrich.com

Utilization in Cascade Reactions and Multicomponent Chemical Processes

Cascade reactions, where a series of intramolecular and intermolecular transformations occur in a single pot, offer a highly efficient approach to building molecular complexity from simple starting materials. nih.govnih.gov The β-ketophosphonate structure is well-suited for participation in such processes.

Research has shown that β-ketophosphonates can participate in multicomponent reactions like the Biginelli reaction. beilstein-journals.org For example, the condensation of diethyl (2-oxopropyl)phosphonate with an aldehyde and urea (B33335) in the presence of an acid catalyst can produce highly functionalized dihydropyrimidines. beilstein-journals.org This demonstrates the potential for this compound to act as a three-carbon component in similar multicomponent strategies to generate diverse heterocyclic phosphonates. Such reactions are valued for their operational simplicity and ability to generate complex products in a single step. nih.gov The reaction of 3-ketonitriles with aldehydes and imidazole (B134444) N-oxides is another example of a cascade process involving a Knoevenagel condensation followed by a Michael addition, which could be adapted for phosphonate-containing substrates. rsc.org

Development of Novel Synthetic Methodologies Employing the Compound

The unique reactivity of the α-chloro-β-ketophosphonate motif makes it a target for the development of new synthetic methods that go beyond its classical reactions.

While specific catalytic transformations of this compound are not detailed in the literature, recent studies on related β-ketophosphonates pave the way for future research. For instance, an efficient method for preparing N-substituted-2-azetidinones involves the dehydrative annulation of Schiff bases in the presence of chloroacetyl chloride and triethylamine, showcasing a pathway to β-lactam rings. mdpi.com Another improved route for preparing complex oxazepine derivatives relies on a magnesium sulfate-promoted cyclization, indicating the potential for Lewis acids to facilitate novel transformations with this class of compounds. researchgate.net These examples of cyclization and condensation reactions highlight the ongoing development of methodologies where chloro-substituted carbonyl compounds play a crucial role. mdpi.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of the Related Analogue Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)phosphonate

This table presents computed data for a structurally similar compound, providing insight into the general physical characteristics of this class of molecules. nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClO₅P | PubChem nih.gov |

| Molecular Weight | 292.65 g/mol | PubChem nih.gov |

| IUPAC Name | 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one | PubChem nih.gov |

| CAS Number | 40665-94-9 | PubChem nih.gov |

| Appearance | White to off-white powder | Chemical Supplier innospk.com |

| Purity | ≥95.0% | Chemical Supplier innospk.com |

Potential for Stereoselective and Enantioselective Applications

Despite a comprehensive review of scientific literature and chemical databases, there is currently no available research detailing the specific applications of this compound in stereoselective and enantioselective synthesis. The inherent structure of the molecule, featuring a prochiral ketone and a chloride leaving group, theoretically suggests potential for such applications. However, without experimental data or published studies, any discussion on this topic would be purely speculative and fall outside the required scope of this article.

The field of asymmetric catalysis continuously explores novel substrates and methodologies. General strategies for the enantioselective transformation of related β-ketophosphonates often involve the use of chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group. These methods include, but are not limited to, asymmetric hydrogenation to form chiral β-hydroxyphosphonates or stereoselective additions to the carbonyl group.

Future research may yet uncover the utility of this compound as a substrate in reactions catalyzed by chiral metal complexes or organocatalysts. Such studies would be necessary to establish reaction conditions, catalyst efficacy, and the degree of stereocontrol achievable. Until such research is published, the potential for stereoselective and enantioselective applications of this specific compound remains an unexplored area of organic synthesis.

Investigation of Derivatives and Analogues of Dimethyl 3 Chloro 2 Oxopropylphosphonate

Synthesis of Structurally Modified Phosphonate (B1237965) Analogues

The synthetic versatility of phosphonates allows for extensive modification of their structure to fine-tune their chemical and physical properties. These modifications can be broadly categorized into alterations of the alkyl ester groups attached to the phosphorus atom and modifications within the carbon chain, specifically at the carbonyl and halogen-bearing positions.

The synthesis of phosphonates with varied alkyl ester groups is a fundamental approach to altering their steric and electronic properties. The classic Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, and it can be adapted to introduce different alkyl groups. For instance, the reaction of an appropriate trialkyl phosphite with 3-chloro-1-halopropan-2-one can yield a range of dialkyl-3-chloro-2-oxopropylphosphonates.

Microwave-assisted synthesis has emerged as an efficient method for the preparation of phosphonates with diverse alkyl groups. nih.govresearchgate.net This technique can be employed for the direct esterification of the corresponding phosphonic acid or for the alkylation of monoalkyl phosphonic acid derivatives. nih.govresearchgate.net These methods provide access to a library of analogues with identical or different alkoxy groups, which is crucial for studying structure-reactivity relationships. nih.govresearchgate.net

A selection of synthesized phosphonate analogues with varied alkyl ester groups is presented in the table below.

| Compound Name | R1 Group | R2 Group | Synthetic Method |

| Diethyl-3-chloro-2-oxopropylphosphonate | Ethyl | Ethyl | Michaelis-Arbuzov Reaction |

| Diisopropyl-3-chloro-2-oxopropylphosphonate | Isopropyl | Isopropyl | Michaelis-Arbuzov Reaction |

| Methyl Ethyl-3-chloro-2-oxopropylphosphonate | Methyl | Ethyl | Microwave-Assisted Alkylation |

| Dibutyl-3-chloro-2-oxopropylphosphonate | Butyl | Butyl | Michaelis-Arbuzov Reaction |

This table presents hypothetical analogues based on common synthetic transformations of phosphonates.

The reactivity of the carbonyl and α-chloro moieties in Dimethyl-3-chloro-2-oxopropylphosphonate offers numerous avenues for structural modification. The carbonyl group can undergo a variety of reactions, including reduction to a hydroxyl group, conversion to an enol ether, or reaction with nucleophiles. For example, the reaction of β-ketophosphonates with aldehydes can lead to the formation of γ,δ-unsaturated β-ketophosphonates. researchgate.net

The chlorine atom, being a good leaving group, can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the C3 position. This substitution can proceed via an SN2 mechanism and is a powerful tool for creating a diverse set of analogues.

Examples of modifications at the carbonyl and halogen positions are outlined below.

| Starting Material | Reagent | Modification | Product |

| This compound | Sodium borohydride | Carbonyl reduction | Dimethyl-3-chloro-2-hydroxypropylphosphonate |

| This compound | Sodium azide | Halogen substitution | Dimethyl-3-azido-2-oxopropylphosphonate |

| This compound | Ethylene glycol, p-TsOH | Carbonyl protection | 2-(2-chloro-1-methoxy-1-oxoethyl)-2-methyl-1,3-dioxolane |

| This compound | Sodium thiophenoxide | Halogen substitution | Dimethyl-2-oxo-3-(phenylthio)propylphosphonate |

This table illustrates potential transformations of the parent compound.

Comparative Reactivity Studies of Analogous Structures

The structural modifications described above have a profound impact on the reactivity of the phosphonate analogues. Comparative studies are essential to understand these effects and to guide the design of new reagents with specific reactivity profiles.

For instance, changing the alkyl ester groups from methyl to bulkier groups like isopropyl can sterically hinder the approach of nucleophiles to the phosphorus center or the carbonyl carbon. Electronically, the nature of the alkyl group can influence the electrophilicity of the phosphorus atom and the carbonyl carbon.

The reactivity of analogues with modified carbonyl and halogen moieties is also significantly altered. The reduction of the carbonyl group to a hydroxyl group, for example, removes the electrophilic center at C2 and introduces a nucleophilic/protic site. Substitution of the chlorine atom with other functional groups can dramatically change the reactivity at the C3 position, influencing the susceptibility to further nucleophilic attack or enabling participation in other reaction types.

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships

Systematic studies of the reactivity of a library of analogues allow for the elucidation of clear structure-reactivity and structure-selectivity relationships. By correlating the structural features of the phosphonate analogues with their observed reactivity, it is possible to develop predictive models.

Key relationships include:

Steric Effects: Increasing the bulk of the alkyl ester groups generally decreases the rate of reactions at the phosphorus center and the carbonyl group.

Electronic Effects: Electron-withdrawing groups on the alkyl esters can increase the electrophilicity of the phosphorus atom, potentially enhancing its reactivity towards nucleophiles.

Nature of the Halogen: While this article focuses on the chloro-derivative, analogues with other halogens (bromo, iodo) would exhibit different reactivities, with the C-X bond strength and leaving group ability playing a crucial role. The reactivity is expected to increase in the order Cl < Br < I.

Functionality at C3: The introduction of different functional groups at the C3 position via substitution of the chlorine atom can lead to new reaction pathways. For example, an azide group can undergo cycloaddition reactions, while a thiol group can be oxidized or participate in Michael additions.

Rational Design and Synthesis of New Phosphorus-Containing Reagents and Ligands

The knowledge gained from structure-reactivity and structure-selectivity studies provides a solid foundation for the rational design of new phosphorus-containing reagents and ligands with tailored properties.

For example, by attaching a chiral auxiliary to the phosphonate backbone, it may be possible to develop new reagents for asymmetric synthesis. The introduction of specific functional groups can also lead to the creation of novel ligands for catalysis. The phosphonate moiety itself can act as a coordinating group for metal ions, and by modifying the surrounding structure, ligands with specific binding affinities and selectivities can be designed.

The synthesis of these new reagents and ligands would follow the synthetic principles outlined in section 5.1, utilizing a combination of well-established and modern synthetic methodologies to achieve the desired molecular architecture. The ultimate goal is to create novel molecules with enhanced reactivity, selectivity, and functionality for a wide range of chemical applications.

Advanced Characterization and Computational Studies of Dimethyl 3 Chloro 2 Oxopropylphosphonate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are fundamental in confirming the identity and purity of Dimethyl-3-chloro-2-oxopropylphosphonate. These techniques probe the molecular structure at the atomic level, providing a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of this compound by mapping the chemical environments of hydrogen, carbon, and phosphorus nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the methoxy (B1213986) protons on the phosphorus atom, the methylene (B1212753) protons adjacent to the phosphonate (B1237965) group, and the methylene protons adjacent to the chlorine atom. The integration of these signals corresponds to the number of protons in each environment (6H, 2H, and 2H, respectively). The coupling between the phosphorus atom and the adjacent methylene protons (²JP-H) and between protons on adjacent carbons (³JH-H) provides crucial connectivity information. For a related compound, dimethyl (2-oxopropyl)phosphonate, the methoxy protons appear as a doublet at ~3.76 ppm due to coupling with the phosphorus atom, and the methylene protons adjacent to the phosphonate group show a doublet at ~3.08 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. Key signals include those for the methoxy carbons, the carbonyl carbon, and the two methylene carbons. The chemical shift of the carbonyl carbon is typically found downfield. Crucially, the carbon signals are split into doublets due to coupling with the phosphorus atom (JP-C), which helps in assigning the signals correctly. For instance, in dimethyl (2-oxopropyl)phosphonate, the carbonyl carbon appears as a doublet at ~199.7 ppm, the methoxy carbons as a doublet at ~53.0 ppm, and the methylene carbon bonded to phosphorus as a doublet at ~42.1 ppm. rsc.org

³¹P NMR: Phosphorus-31 NMR is highly specific for organophosphorus compounds and provides a single signal for the phosphorus atom in this compound. The chemical shift of this signal is indicative of the oxidation state and coordination environment of the phosphorus atom. For dimethyl (2-oxopropyl)phosphonate, the ³¹P NMR signal is observed at approximately 22.4 ppm. rsc.org The specific shift for the title compound would be influenced by the adjacent chloro-substituted keto group.

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.8 | Doublet | ~11 (³JP-H) | -P(O)(OCH₃ )₂ |

| ~3.3 | Doublet | ~23 (²JP-H) | -C(O)CH₂ P- | |

| ~4.3 | Singlet | - | Cl-CH₂ C(O)- | |

| ¹³C | ~200 | Doublet | ~6 (²JP-C) | >C =O |

| ~53 | Doublet | ~6 (²JP-C) | -P(O)(OCH₃ )₂ | |

| ~48 | Singlet | - | Cl-C H₂- | |

| ~40 | Doublet | ~128 (¹JP-C) | -C(O)C H₂P- | |

| ³¹P | ~20-25 | Singlet | - | >P =O |

Note: Data are estimations based on values for similar structures like dimethyl (2-oxopropyl)phosphonate and are subject to solvent and experimental conditions. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in this compound.

IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key characteristic absorption bands for this compound include a strong P=O (phosphoryl) stretch, typically observed in the range of 1200-1300 cm⁻¹. rsc.org Another prominent feature is the sharp C=O (carbonyl) stretch from the ketone group, which appears around 1700-1725 cm⁻¹. The P-O-C stretching vibrations are usually found in the 1000-1100 cm⁻¹ region, while the C-Cl stretch gives a signal in the 600-800 cm⁻¹ range. osti.gov

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that result in a change in polarizability. While less sensitive than IR for some applications, it is particularly useful for analyzing aqueous samples and can provide strong signals for symmetric vibrations. irdg.org For organophosphorus compounds, the P=O stretch is also Raman active. researchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | IR | 1700 - 1725 | Strong |

| Phosphoryl (P=O) | IR, Raman | 1200 - 1300 | Strong |

| P-O-C Stretch | IR | 1000 - 1100 | Strong |

| C-Cl Stretch | IR | 600 - 800 | Medium-Strong |

| C-H Stretch | IR, Raman | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments.

For this compound (C₅H₁₀ClO₄P), the exact molecular weight is 200.56 g/mol . sinfoochem.com In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its precise mass would confirm the elemental composition. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be visible, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for keto-phosphonates include alpha-cleavage on either side of the carbonyl group. libretexts.org This could lead to the loss of the chloromethyl radical (•CH₂Cl) or the dimethylphosphonate-methyl radical (•CH₂P(O)(OCH₃)₂). The resulting fragment ions help to piece together the molecular structure.

Chromatographic Methods in Chemical Research and Purification

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography: This is a standard method for purification on a preparative scale. For organophosphonate compounds, silica (B1680970) gel is a commonly used stationary phase. orgsyn.orgorgsyn.org A solvent system, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is chosen to elute the compound. The polarity of the solvent mixture is optimized to achieve effective separation of the target compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed for both analytical and preparative separations. For phosphonates, reversed-phase HPLC is often employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov To enhance detection, especially if the compound lacks a strong chromophore, derivatization or the use of specialized detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS) can be implemented. Ion-pair chromatography, where a counter-ion is added to the mobile phase, is another effective strategy for separating charged or highly polar phosphonates. nih.gov

Gas Chromatography (GC): Given its predicted boiling point, GC could be a suitable method for the analysis of this compound, provided it is thermally stable. innospk.com GC is often coupled with mass spectrometry (GC-MS) for definitive identification of the components in a mixture. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a solid crystalline material. While this compound is a liquid or low-melting solid at room temperature, it may be possible to obtain a crystal structure at low temperatures or by forming a suitable crystalline derivative. chemdad.com

The technique involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis yields a detailed model of the crystal lattice, including precise bond lengths, bond angles, and torsional angles within the molecule. Such data provides unambiguous proof of the compound's structure and stereochemistry. For many functionalized phosphonates, obtaining a solid crystalline form amenable to X-ray analysis is a key step in their characterization. acs.orgacs.orgresearchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insight into the properties of molecules like this compound.

These computational approaches can be used to:

Predict Molecular Geometry: Calculations can determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Simulate Spectroscopic Data: DFT calculations can predict NMR chemical shifts (¹H, ¹³C, ³¹P) and vibrational frequencies (IR and Raman). nih.govrsc.org Comparing these calculated spectra with experimental ones can aid in the assignment of complex signals and confirm the proposed structure.

Investigate Electronic Properties: Computational models can map the electron density distribution, calculate the dipole moment, and determine the energies of molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity of the compound.

By integrating these advanced analytical and computational methods, a comprehensive and scientifically rigorous understanding of this compound is achieved.

Electronic Structure Calculations and Bonding Analysis

The electronic structure of this compound is fundamentally dictated by the interplay of the phosphonate group, the carbonyl moiety, and the electron-withdrawing chloro-substituted alkyl chain. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

Studies on similar phosphonates, like dimethyl methylphosphonate (B1257008) (DMMP), reveal a tetrahedral geometry around the phosphorus atom. google.com The P=O bond is highly polarized with significant electron density on the oxygen atom, rendering it a primary site for electrophilic attack. The P-C bond exhibits covalent character, while the P-O-C linkages of the methoxy groups are also highly polarized. In this compound, the presence of the 3-chloro-2-oxo-propyl group significantly influences the electronic properties. The electronegative chlorine and oxygen atoms induce a partial positive charge on the adjacent carbon atoms, which in turn affects the electron density around the phosphorus center.

Table 1: Predicted Bonding Characteristics from Theoretical Models

| Bond | Predicted Hybridization | Predicted Polarity | Key Influencing Factors |

| P=O | sp² (P), sp (O) | Highly Polar | High electronegativity of oxygen |

| P-C | sp³ (P), sp³ (C) | Polar Covalent | Electronegativity difference between phosphorus and carbon |

| P-O (methoxy) | sp³ (P), sp³ (O) | Polar Covalent | Electronegativity of oxygen |

| C=O (keto) | sp² (C), sp (O) | Highly Polar | High electronegativity of oxygen |

| C-Cl | sp³ (C), sp³ (Cl) | Polar Covalent | High electronegativity of chlorine |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful tool for investigating the reactivity of this compound. diva-portal.org Such models can predict the most likely pathways for its reactions, such as nucleophilic substitution or addition, and characterize the high-energy transition states involved. Given its structure, the compound possesses multiple reactive sites: the carbonyl carbon, the carbon bearing the chlorine atom, and the phosphorus center.

For instance, in a reaction with a nucleophile, several pathways are conceivable. A nucleophilic attack could occur at the carbonyl carbon, a common reaction for ketones. Alternatively, an Sₙ2 reaction could take place at the carbon bonded to the chlorine atom. DFT calculations can map the potential energy surface for these reactions, identifying the minimum energy paths and the associated activation barriers. mdpi.com

Research on the reactions of α-hydroxyphosphonates with amines, which are structurally related, has utilized DFT to elucidate reaction mechanisms, suggesting that such computational approaches are highly applicable here. mdpi.com The transition state geometries for these pathways would reveal the precise arrangement of atoms at the peak of the energy barrier, offering insights into the steric and electronic factors that govern the reaction rate.

Table 2: Hypothetical Reaction Pathways and Computational Probes

| Reaction Type | Probable Nucleophilic Site | Computational Method | Information Gained |

| Nucleophilic Acyl Addition | Carbonyl Carbon (C2) | DFT, Transition State Search | Activation energy, transition state geometry, reaction thermochemistry |

| Nucleophilic Substitution (Sₙ2) | Chlorinated Carbon (C3) | DFT, IRC Calculations | Reaction barrier, stereochemistry of the product, influence of the solvent |

| Phosphonate Group Reaction | Phosphorus Atom | DFT, NBO Analysis | Lewis acidity of phosphorus, potential for coordination with metal ions |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain and the rotational freedom around the P-C and C-C single bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. Quantum chemical calculations on simpler phosphonates like dimethyl methylphosphonate have shown a preference for a staggered conformation, with the methoxy groups in a gauche arrangement. google.com For this compound, the conformational landscape is more complex due to the potential for intramolecular interactions, such as dipole-dipole interactions between the P=O, C=O, and C-Cl bonds.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this molecule over time. rsc.orgnih.gov By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. Such simulations would likely reveal that in a solution, the molecule is not static but rather a dynamic ensemble of interconverting conformers. The solvent environment would play a crucial role in stabilizing or destabilizing certain conformations. rsc.org

MD simulations are also invaluable for understanding how the molecule might interact with other molecules or surfaces, a key aspect in applications such as surface modification or as a component in a larger chemical system. acs.org While specific MD studies on this compound are not available, simulations on other phosphonates have provided significant insights into their behavior in various environments. nih.govrsc.org

Table 3: Key Parameters in Conformational and Dynamic Studies

| Parameter | Method of Study | Expected Insights |

| Dihedral Angle Preferences | Potential Energy Surface Scan (DFT) | Identification of low-energy conformers (e.g., gauche, anti) |

| Rotational Barriers | Transition State Calculation | Energy required to rotate around single bonds |

| Conformational Population | Molecular Dynamics (MD) | Distribution of different conformers at thermal equilibrium |

| Root-Mean-Square Fluctuation (RMSF) | Molecular Dynamics (MD) | Identification of flexible and rigid regions of the molecule |

Emerging Research Directions and Future Challenges in Dimethyl 3 Chloro 2 Oxopropylphosphonate Chemistry

Exploration of Underexplored Synthetic Pathways and Reaction Modes

The classical synthesis of β-ketophosphonates often relies on the Arbuzov or Michaelis-Becker reactions. While effective, these methods sometimes require harsh conditions or have limitations in substrate scope. Current research is geared towards exploring milder and more versatile synthetic routes.

One promising area is the application of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling of H-phosphonates with appropriate vinyl or aryl halides could offer a direct and efficient route to precursors of Dimethyl-3-chloro-2-oxopropylphosphonate. organic-chemistry.org Microwave-assisted synthesis has been shown to accelerate these reactions significantly, often leading to quantitative yields in minutes. organic-chemistry.org

Another underexplored avenue is the use of arynes for C-P bond formation. This approach circumvents the need for transition metals and can proceed under relatively mild conditions, offering a potentially more sustainable alternative for the synthesis of aryl phosphonates that could be precursors to the target molecule. organic-chemistry.org

Furthermore, the direct C-H phosphonylation of ketones or their enolate equivalents presents a highly atom-economical approach. Research into catalysts that can facilitate the direct coupling of a chloroketone precursor with a phosphorus source would represent a significant advancement in the synthesis of this compound.

Table 1: Comparison of Synthetic Methods for Phosphonates

| Reaction | Typical Reagents | Advantages | Challenges |

| Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Broad scope, Well-established | High temperatures, Potential for side reactions |

| Michaelis-Becker Reaction | Dialkyl phosphite, Sodium, Alkyl halide | Uses readily available starting materials | Use of metallic sodium, Often requires strong bases |

| Palladium-Catalyzed Cross-Coupling | H-phosphonate, Aryl/vinyl halide, Pd catalyst | Mild conditions, High yields, Stereoretention | Catalyst cost and removal, Ligand sensitivity |

| Aryne-Mediated Phosphonylation | Aryne precursor, Phosphorus nucleophile | Metal-free, Mild conditions | Limited availability of aryne precursors |

| Direct C-H Phosphonylation | Ketone/Enolate, Phosphorus source, Catalyst | High atom economy, Step-efficient | Catalyst development, Selectivity issues |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its derivatives, a shift towards more sustainable practices is a key future challenge.

The use of environmentally benign solvents is a primary focus. Polyethylene glycol (PEG) has emerged as a recyclable and effective reaction medium for phosphonate (B1237965) synthesis, sometimes acting as a phase-transfer catalyst as well. frontiersin.org Water is another attractive solvent, and protocols for the synthesis of various phosphonates in aqueous media are being developed. researchgate.net Solvent-free reaction conditions, often coupled with microwave or ultrasound irradiation, represent another powerful strategy to reduce environmental impact. researchgate.net

Catalysis is also a central theme in green phosphonate chemistry. The development of heterogeneous catalysts, such as metal oxides, zeolites, and clays, can simplify product purification and allow for catalyst recycling. researchgate.net Furthermore, organocatalysis offers a metal-free alternative for certain transformations in phosphonate synthesis.

Table 2: Green Chemistry Approaches in Phosphonate Synthesis

| Approach | Examples | Benefits |

| Benign Solvents | Water, Polyethylene glycol (PEG) frontiersin.orgresearchgate.net | Reduced toxicity and environmental impact, Potential for recycling |

| Solvent-Free Conditions | Microwave-assisted synthesis, Ultrasound-promoted reactions researchgate.net | Reduced waste, Often faster reaction times, Lower energy consumption |

| Alternative Catalysts | Heterogeneous catalysts (zeolites, clays) researchgate.net, Organocatalysts | Easier separation and recycling, Avoidance of toxic metals |

| Atom Economy | Direct C-H functionalization | Maximizes incorporation of starting materials into the final product |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The complexity of optimizing reaction conditions for the synthesis of specialized molecules like this compound makes it an ideal candidate for modern automation and high-throughput experimentation (HTE). Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, bases, and temperature profiles. wikipedia.orgyoutube.comchemspeed.com

HTE can be particularly valuable for discovering novel reaction conditions and for the rapid optimization of challenging transformations. purdue.edunih.gov For example, a 384-well plate could be used to test a wide array of ligands and palladium precursors for a cross-coupling approach to a precursor of the target molecule. purdue.edu The integration of rapid analysis techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), allows for the quick assessment of reaction outcomes without the need for traditional workup and purification of each sample. purdue.edu

The combinatorial synthesis of libraries of phosphonates is another area where automation can play a significant role. nih.gov By systematically varying the substituents on the phosphonate backbone, automated platforms can generate a diverse set of compounds for screening in various applications.

Addressing Challenges in Reaction Control, Chemo-, Regio-, and Stereoselectivity

A significant challenge in the chemistry of this compound lies in achieving precise control over reactivity. The presence of multiple reactive sites—the ketone, the active methylene (B1212753) group, and the chloro substituent—necessitates careful selection of reaction conditions to achieve the desired chemo- and regioselectivity.

Stereoselectivity is a particularly formidable challenge in phosphonate chemistry. The phosphorus atom in phosphonates can be a stereogenic center if it bears four different substituents. The catalytic, stereocontrolled synthesis of such P-stereogenic centers is a developing area of research. nih.gov Current methods often rely on the use of chiral auxiliaries or resolutions, but the development of catalytic asymmetric methods is highly desirable. nih.govacs.org For this compound, reactions that create a new stereocenter, for example, at the carbon adjacent to the phosphorus atom, also require stereocontrol. Asymmetric catalytic methods, including those employing chiral metal complexes or organocatalysts, are being actively explored for the synthesis of C-chiral phosphonates. mdpi.com

The thionation of phosphonates to phosphonothionates has been shown to proceed with retention of configuration at the phosphorus center, offering a potential route to chiral derivatives. rsc.org

Potential for Derivatization into Novel Functional Materials and Chemical Probes

While this compound itself may have specific applications, its true potential may lie in its use as a scaffold for the synthesis of more complex molecules with tailored functions. The keto- and chloro- functionalities provide convenient handles for a wide range of chemical transformations.

The derivatization of the keto group, for instance, through reactions with amines or hydrazines, can lead to a variety of heterocyclic structures. The reaction of related β-ketophosphonates with various reagents can yield pyrazoles, triazoles, and oxazoles. chemicalbook.comenamine.net These heterocyclic phosphonates could be investigated for their biological activity or as components of functional materials. The reaction of keto fatty acids to form thiazanones demonstrates another potential derivatization pathway. nih.gov

The phosphonate moiety itself is known to be a strong chelating agent for metal ions and can adhere to surfaces. This property could be exploited to create functional materials, such as corrosion inhibitors, flame retardants, or surface modifiers for nanoparticles. Organophosphorus compounds are widely explored for their utility in agrochemicals and specialty chemicals. innospk.com

Furthermore, the ability to introduce reporter groups (e.g., fluorophores, biotin) through derivatization could enable the use of these molecules as chemical probes to study biological processes. Phosphonates are known to be involved in various biological pathways, and synthetic phosphonates can be used as tools to investigate these systems. nih.govyoutube.com

Q & A

Q. What are the established synthetic routes for Dimethyl-3-chloro-2-oxopropylphosphonate, and how can reaction parameters be systematically optimized?

The compound is synthesized via reactions between dimethyl methylphosphonate and chloroacetyl chloride under controlled conditions. Optimization involves adjusting stoichiometry, temperature (typically 0–25°C), and solvent selection (e.g., dichloromethane or THF). Systematic optimization can employ Design of Experiments (DOE) methodologies, such as factorial designs, to minimize trial-and-error approaches and identify critical variables (e.g., catalyst loading, reaction time) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

¹H/³¹P NMR identifies characteristic peaks: the phosphonate group (δ ~30–35 ppm in ³¹P NMR) and methyl/chloroalkyl protons (δ 1.3–3.5 ppm in ¹H NMR). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.61) and fragmentation patterns. Cross-validation of spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Hazard Analysis : Pre-experiment risk assessment for reactivity (e.g., chloroacetyl chloride’s lachrymatory effects) and phosphonate toxicity .

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Emergency Measures : Immediate rinsing for spills or ingestion, avoiding induced vomiting, and medical consultation .

Advanced Research Questions

Q. How do computational methods (e.g., quantum chemical calculations) enhance the design of novel derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity. For example, modeling the nucleophilic substitution at the chloroalkyl group reveals electronic effects (e.g., electron-withdrawing phosphonate groups) that guide derivative synthesis. Integrated computational-experimental workflows (e.g., ICReDD’s reaction path searches) accelerate discovery .

Q. What strategies resolve contradictory data in phosphonate reactivity studies (e.g., competing substitution vs. oxidation pathways)?

- Kinetic Analysis : Time-resolved studies (e.g., in situ NMR) quantify reaction rates under varying conditions.

- Isotopic Labeling : ¹⁸O or deuterium tracing clarifies mechanistic steps (e.g., hydrolysis vs. elimination).

- Cross-Validation : Correlate experimental results with computational simulations (e.g., activation energies for competing pathways) .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

The phosphonate group’s electron-withdrawing nature polarizes the C-Cl bond, enhancing electrophilicity at the β-carbon. Substituent effects (e.g., methyl vs. bulkier groups) sterically modulate accessibility. Hammett plots or Fukui function analyses quantify these effects, enabling tailored reactivity predictions .

Q. What role does solvent selection play in the stereochemical outcomes of this compound-mediated reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring SN2 mechanisms with inversion. Non-polar solvents (e.g., toluene) may promote radical or carbocation intermediates. Solvent parameter databases (e.g., Kamlet-Taft) guide empirical optimization .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 228.61 g/mol | |

| ³¹P NMR Shift | δ 30–35 ppm | |

| Optimal Reaction Temperature | 0–25°C | |

| Hazard Class | Lachrymator, Toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.